Synthetic Yield Advantage in One-Pot Protocol
4-Acetyl-1H-pyrrole-2-carbaldehyde was synthesized via a one-pot Vilsmeier–Haack reaction followed by Friedel–Crafts acylation, achieving an isolated yield of 76% after column chromatography on silica gel [1]. In contrast, closely related N-substituted-5-methoxymethyl-2-formyl-pyrroles synthesized via glucose-alkylamine condensation under acidic conditions were reported with isolated yields below 5% [2]. The >15-fold higher yield of the target compound demonstrates significantly more efficient access to the bifunctional pyrrole-2-carbaldehyde scaffold, directly impacting procurement cost-effectiveness for multi-step synthetic campaigns.
N-Methyl analog: 104–105 °C
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 76% |
| Comparator Or Baseline | N-substituted-5-methoxymethyl-2-formyl-pyrroles: <5% |
| Quantified Difference | >15-fold higher yield |
| Conditions | One-pot Vilsmeier–Haack/Friedel–Crafts for target; glucose-alkylamine condensation under acidic catalysis for comparator |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram for procurement and reduced waste in multi-step synthetic sequences.
- [1] Sun, T., Xie, J.-W., Zhao, R.-Y., Zhu, A.-G., & Ge, Y.-Q. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E, 68(10), o2969. View Source
- [2] Li, Y., Wang, Y., Li, Y., & Yang, X. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. View Source
